Hexanamide, 6-[[(4-methylphenyl)sulfonyl]amino]-
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Overview
Description
Hexanamide, 6-[[(4-methylphenyl)sulfonyl]amino]- is a chemical compound with the molecular formula C13H19NO3S. It is known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a hexanamide backbone with a 4-methylphenylsulfonyl group attached to the amino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexanamide, 6-[[(4-methylphenyl)sulfonyl]amino]- typically involves the reaction of hexanamide with 4-methylphenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of Hexanamide, 6-[[(4-methylphenyl)sulfonyl]amino]- follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Hexanamide, 6-[[(4-methylphenyl)sulfonyl]amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted hexanamides.
Scientific Research Applications
Hexanamide, 6-[[(4-methylphenyl)sulfonyl]amino]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Hexanamide, 6-[[(4-methylphenyl)sulfonyl]amino]- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth. The exact molecular pathways involved depend on the specific target enzymes and the biological context.
Comparison with Similar Compounds
Hexanamide, 6-[[(4-methylphenyl)sulfonyl]amino]- can be compared with other similar compounds such as:
Hexanamide, 6-[[(4-chlorophenyl)sulfonyl]amino]-: Similar structure but with a chlorine atom instead of a methyl group.
Hexanamide, 6-[[(4-nitrophenyl)sulfonyl]amino]-: Contains a nitro group, which can significantly alter its chemical and biological properties.
Hexanamide, 6-[[(4-methoxyphenyl)sulfonyl]amino]-: The presence of a methoxy group can influence its reactivity and interactions with biological targets.
Properties
CAS No. |
100800-85-9 |
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Molecular Formula |
C13H20N2O3S |
Molecular Weight |
284.38 g/mol |
IUPAC Name |
6-[(4-methylphenyl)sulfonylamino]hexanamide |
InChI |
InChI=1S/C13H20N2O3S/c1-11-6-8-12(9-7-11)19(17,18)15-10-4-2-3-5-13(14)16/h6-9,15H,2-5,10H2,1H3,(H2,14,16) |
InChI Key |
RMDHWKARQJXITE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCCCC(=O)N |
Origin of Product |
United States |
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